Computed Lipophilicity (logP) Elevation Relative to 2-Acetylfuran
The computed logP of 1-(5-(p-tolyl)furan-2-yl)ethan-1-one is 2.67, as reported by Fluorochem . By contrast, the widely used building block 2-acetylfuran (1-(furan-2-yl)ethanone) has experimentally measured logP values of 0.50–0.73 [1]. This difference of approximately 2.0–2.2 log units indicates that the p-tolyl-substituted compound is roughly 100-fold more lipophilic than the parent acetylfuran.
| Evidence Dimension | Computed/experimental logP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | logP = 2.67 (computed) |
| Comparator Or Baseline | 2-Acetylfuran: logP = 0.50 (XlogP) to 0.73 (ALOGPS) |
| Quantified Difference | ΔlogP ≈ +2.0 to +2.2 (ca. 100-fold increase in partition coefficient) |
| Conditions | LogP values sourced from vendor specifications and public databases; no unified experimental measurement system. |
Why This Matters
Higher lipophilicity can improve membrane permeability and organic-phase solubility, directly impacting the compound's suitability for applications requiring non-polar environments or specific extraction protocols.
- [1] AFCDB: 2-Acetylfuran (FDB011128). logP 0.73 (ALOGPS); ChemAxon logP 0.59. Available at: https://www.afcdb.ca/ (Accessed 2026-05-10). View Source
